Methods and Technical Details
The synthesis of PET-cGMP involves several sophisticated techniques. One common method is the automated synthesis of radiotracers, which allows for high levels of radioactivity while adhering to stringent quality control measures. The process typically includes:
The entire synthesis process must comply with Good Manufacturing Practice standards to ensure that all products are safe for human use .
Structure and Data
PET-cGMP has a complex molecular structure characterized by its cyclic nucleotide framework. The cyclic guanosine monophosphate structure consists of a guanine base linked to a ribose sugar, which is further connected to a phosphate group. The molecular formula for cGMP is C10H12N5O7P, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms.
Reactions and Technical Details
PET-cGMP participates in various biochemical reactions, primarily involving its hydrolysis by phosphodiesterases. These enzymes catalyze the conversion of cyclic nucleotides into their linear forms, thereby regulating signaling pathways in cells.
Process and Data
The mechanism of action for PET-cGMP primarily revolves around its role as a secondary messenger in cellular signaling pathways. Upon activation by various receptors, PET-cGMP mediates several physiological processes including vasodilation and neurotransmission.
Physical and Chemical Properties
PET-cGMP exhibits distinct physical and chemical properties that are crucial for its application in medical imaging.
Scientific Uses
PET-cGMP is primarily used in the field of medical imaging as a radiotracer. Its applications include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2